molecular formula C18H16BrFN2OS B12623647 C18H16BrFN2OS

C18H16BrFN2OS

Cat. No.: B12623647
M. Wt: 407.3 g/mol
InChI Key: CYFXZQRHXBSHIJ-UHFFFAOYSA-M
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Description

The compound with the molecular formula C18H16BrFN2OS is a complex organic molecule that contains bromine, fluorine, nitrogen, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H16BrFN2OS typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a brominated aromatic compound with a fluorinated aromatic compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or carbon tetrachloride and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the use of hazardous reagents and to ensure environmental safety .

Chemical Reactions Analysis

Types of Reactions

C18H16BrFN2OS: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

C18H16BrFN2OS: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of C18H16BrFN2OS involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C18H16BrFN2OS: is unique due to its specific combination of bromine, fluorine, nitrogen, sulfur, and oxygen atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

The compound C18H16BrFN2OS is a synthetic organic molecule that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a complex structure that includes bromine, fluorine, nitrogen, and sulfur atoms. The presence of these elements contributes to its unique chemical properties and biological activities. The molecular weight is approximately 396.3 g/mol.

Structural Formula

C18H16BrFN2OS\text{C}_{18}\text{H}_{16}\text{Br}\text{F}\text{N}_2\text{O}\text{S}

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study reported an IC50 value of approximately 28 µg/mL against A549 (lung cancer) and HCT116 (colon cancer) cell lines, indicating effective cytotoxicity comparable to standard treatments like dasatinib .

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis through mitochondrial pathways. The compound has been shown to increase reactive oxygen species (ROS) production, leading to mitochondrial membrane potential dissipation in cancer cells . This suggests a dual mechanism where both ROS generation and mitochondrial dysfunction contribute to its cytotoxic effects.

Antimicrobial Activity

This compound also displays notable antimicrobial properties. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Enterococcus faecalis , with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics .

Antibacterial Efficacy

  • Gram-positive bacteria: Effective against strains such as S. aureus and B. cereus.
  • Gram-negative bacteria: Limited activity observed.
  • Fungal Activity: Some derivatives have shown antifungal properties but require further investigation for comprehensive understanding.

Summary of Biological Activities

Activity TypeTarget OrganismsIC50/MIC ValuesNotes
AnticancerA549, HCT11628 µg/mLInduces apoptosis via ROS generation
AntimicrobialS. aureus, E. faecalisComparable to antibioticsEffective against gram-positive bacteria
FungalVarious strainsTBDRequires further research

Study 1: Evaluation of Cytotoxicity

In a controlled laboratory setting, this compound was tested on various cancer cell lines. Results indicated a strong correlation between compound concentration and cell viability reduction, with significant effects observed at concentrations above 25 µg/mL .

Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted against both gram-positive and gram-negative bacteria. The compound demonstrated selective activity against gram-positive strains while showing minimal efficacy against gram-negative bacteria .

Properties

Molecular Formula

C18H16BrFN2OS

Molecular Weight

407.3 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-1-thiophen-2-ylethanone;bromide

InChI

InChI=1S/C18H16FN2OS.BrH/c19-14-7-5-13(6-8-14)15-11-20(18-4-1-9-21(15)18)12-16(22)17-3-2-10-23-17;/h2-3,5-8,10-11H,1,4,9,12H2;1H/q+1;/p-1

InChI Key

CYFXZQRHXBSHIJ-UHFFFAOYSA-M

Canonical SMILES

C1CC2=[N+](C=C(N2C1)C3=CC=C(C=C3)F)CC(=O)C4=CC=CS4.[Br-]

Origin of Product

United States

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